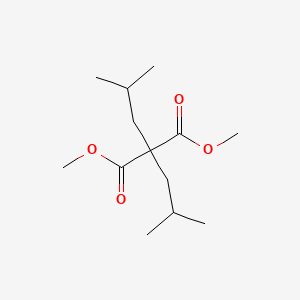
Dimethyl 2,2-diisobutylmalonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-diisobutylmalonate can be synthesized through the esterification of 2,2-diisobutylmalonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
Dimethyl 2,2-diisobutylmalonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acids or bases, it can be hydrolyzed to form 2,2-diisobutylmalonic acid and methanol.
Reduction: It can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Hydrolysis: 2,2-diisobutylmalonic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Substituted malonates depending on the nucleophile used.
科学研究应用
Dimethyl 2,2-diisobutylmalonate has several applications in scientific research:
作用机制
The mechanism of action of dimethyl 2,2-diisobutylmalonate involves its ability to undergo various chemical transformations. Its ester groups can be hydrolyzed to form carboxylic acids, which can further participate in biochemical pathways. The compound can also act as a nucleophile or electrophile in different reactions, depending on the conditions .
相似化合物的比较
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacks the bulky isobutyl groups.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups instead of methyl groups.
Dimethyl isobutylmalonate: Similar structure but with different substituents.
Uniqueness
Dimethyl 2,2-diisobutylmalonate is unique due to its bulky isobutyl groups, which can influence its reactivity and steric properties. This makes it a valuable compound in the synthesis of sterically hindered molecules and in applications where specific spatial arrangements are required .
生物活性
Dimethyl 2,2-diisobutylmalonate (DBM) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C₁₄H₂₆O₄
- Molecular Weight: 270.36 g/mol
- CAS Number: 58447-69-1
This compound belongs to the class of malonates, which are known for their versatility in organic synthesis and potential pharmacological applications.
Mechanisms of Biological Activity
The biological activity of DBM is primarily attributed to its ability to act as a substrate or inhibitor in various enzymatic reactions. It has been investigated for its effects on metabolic pathways, particularly in the context of:
- Antioxidant Activity: DBM has shown potential as an antioxidant agent, which may help mitigate oxidative stress in cells.
- Anti-inflammatory Properties: Preliminary studies suggest that DBM may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
Table 1: Summary of Biological Activities
Case Study: Antioxidant Effects
A study conducted on the antioxidant effects of DBM demonstrated that it significantly reduced reactive oxygen species (ROS) levels in cultured human cells. The findings indicated a dose-dependent response, with higher concentrations leading to greater reductions in oxidative stress markers.
Table 2: Antioxidant Activity Data
| Concentration (µM) | ROS Levels (Relative Units) | % Reduction |
|---|---|---|
| 0 | 100 | - |
| 10 | 80 | 20% |
| 50 | 60 | 40% |
| 100 | 30 | 70% |
Safety and Toxicity Profile
The safety profile of DBM has been evaluated in various preclinical studies. It appears to have a low toxicity profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and any potential side effects.
属性
IUPAC Name |
dimethyl 2,2-bis(2-methylpropyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSDGXIKDYLSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













